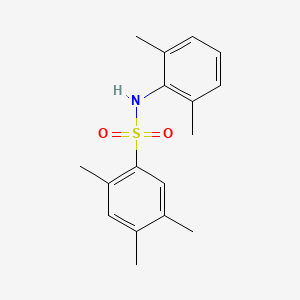![molecular formula C17H11Cl2N3O2S B14931917 2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931917.png)
2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound with the molecular formula C17H11Cl2N3O2S It is characterized by its unique structure, which includes a quinazolinone core fused with a thiadiazole ring and substituted with a dichlorophenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Quinazolinone Core Formation: The quinazolinone core is formed by cyclization of an anthranilic acid derivative with a suitable reagent, such as phosgene or triphosgene.
Coupling Reaction: The final step involves coupling the dichlorophenoxyethyl group to the quinazolinone-thiadiazole intermediate using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-(2,5-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-[1-(2,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-[1-(2,6-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. The presence of the 2,5-dichlorophenoxy group may confer distinct properties compared to other similar compounds with different substitution patterns.
Eigenschaften
Molekularformel |
C17H11Cl2N3O2S |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
2-[1-(2,5-dichlorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H11Cl2N3O2S/c1-9(24-14-8-10(18)6-7-12(14)19)15-21-22-16(23)11-4-2-3-5-13(11)20-17(22)25-15/h2-9H,1H3 |
InChI-Schlüssel |
LRFLMUADMBSMNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,5-trimethyl-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B14931847.png)
![5-{[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931852.png)
![1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14931858.png)
![ethyl 4-({[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]acetyl}amino)benzoate](/img/structure/B14931862.png)
![N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide](/img/structure/B14931870.png)

![Propan-2-yl 4-cyano-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14931878.png)
![Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B14931880.png)


![2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]ethanol](/img/structure/B14931899.png)


![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B14931924.png)
